
Vortioxetine Hydrobromide-D8
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Overview
Description
Vortioxetine Hydrobromide-D8 (C₁₈D₈H₁₄N₂S·BrH; molecular weight: 387.407) is a deuterated analog of vortioxetine hydrobromide, where eight hydrogen atoms are replaced with deuterium at specific positions (2,2,3,3,5,5,6,6-octadeuterio-piperazine) . This stable isotope-labeled compound is primarily used as an analytical standard in pharmacokinetic studies, metabolic profiling, and quality control (QC) for drug development . Its deuterium labeling enables precise tracking in mass spectrometry and HPLC analyses, avoiding interference from the non-deuterated parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylsulfanyl with 2-nitrophenyl to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the piperazine ring.
Purification: The final product is purified to achieve high purity levels (99% purity as determined by HPLC) .
Industrial Production Methods
Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds.
Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Deuterium Exchange
Deuterium is introduced at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during intermediate stages. For example:
-
Reaction : Vortioxetine D2O→Vortioxetine D8
-
Conditions : Catalyzed by acidic or basic media to facilitate H/D exchange at labile proton sites .
Salt Formation
The hydrobromide salt is formed via acid-base neutralization:
-
Reaction :
Vortioxetine D8 free base +HBr→Vortioxetine hydrobromide D8 -
Protocol :
Table 1: Synthesis Optimization
Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|---|
Acetone | 50 | 75 | 99.9 | |
Acetonitrile | 50 | 66 | 99.6 | |
Toluene | 80 | 66 | 99.9 |
Metabolic Reactions
Deuterium substitution alters metabolic pathways compared to non-deuterated vortioxetine:
Cytochrome P450-Mediated Oxidation
Table 2: Metabolic Stability Comparison
Parameter | Vortioxetine | Vortioxetine-D8 | Source |
---|---|---|---|
t1/2 | |||
(h) | 66 | 79 | |
Cmax | |||
(ng/mL) | 22.3 | 24.1 |
Acid/Base Hydrolysis
-
Acidic Conditions :
Vortioxetine D8 HBrHClDeuterated sulfoxide derivatives-
Observed at pH < 2, 80°C.
-
-
Basic Conditions :
Vortioxetine D8 HBrNaOHFree base Br−
Thermal Decomposition
-
DSC/TGA Data :
Functional Group Reactivity
-
Piperazine Core : Participates in alkylation and acylation reactions.
-
Thioether Group : Susceptible to oxidation by H2O2
, forming sulfoxides.
Spectroscopic Data
-
¹H NMR : Deuterium substitution eliminates specific proton signals (e.g., aromatic -CH₃ groups) .
-
FTIR : ν(C D)
stretches at 2100–2200 cm⁻¹ confirm deuterium incorporation .
Mass Spectrometry
Key Findings
Scientific Research Applications
Vortioxetine Hydrobromide-D8 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Vortioxetine in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Vortioxetine.
Cancer Research: Recent studies have shown that Vortioxetine Hydrobromide can inhibit the growth of gastric cancer cells by targeting JAK2 and SRC kinases .
Mechanism of Action
Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:
Serotonin Reuptake Inhibitor: Inhibits the reuptake of serotonin by the serotonin transporter.
Partial Agonist: Acts as a partial agonist at the 5-HT1B receptor.
Agonist: Acts as an agonist at the 5-HT1A receptor.
Antagonist: Acts as an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors
These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.
Comparison with Similar Compounds
Comparison with Non-Deuterated Vortioxetine Hydrobromide
Structural and Functional Differences
- Applications: The non-deuterated form is an FDA-approved antidepressant with multimodal serotonergic activity, improving cognitive function in major depressive disorder (MDD) . In contrast, the deuterated form is exclusively used in research to develop analytical methods (e.g., HPLC, LC-MS) and quantify drug metabolism .
- The deuterated analog mimics these properties but provides distinct isotopic signatures for metabolic studies .
Comparison with Vortioxetine Metabolites
Vortioxetine undergoes hepatic metabolism into multiple metabolites, including hydroxylated and glucuronidated derivatives . Key differences include:
- Structural Variations : Metabolites feature modifications like hydroxylation, altering lipophilicity and receptor binding compared to the parent drug .
- Analytical Challenges : Separation of metabolites from the parent compound requires advanced chromatographic systems (e.g., HILIC, RP-HPLC) . This compound serves as an internal standard to validate these methods, ensuring accurate quantification .
Comparison with Vortioxetine Derivatives (SARS-CoV-2 Mpro Inhibitors)
Recent studies synthesized vortioxetine derivatives (e.g., compounds 15, 17, 19) to enhance binding affinity to SARS-CoV-2 main protease (Mpro) .
- Purpose: Derivatives are therapeutic candidates, while this compound remains a non-therapeutic research tool.
Role in Analytical Method Development
This compound is critical for:
- HPLC Validation: A normal-phase HPLC method resolved structural isomers of vortioxetine hydrobromide with a resolution ≥2, using the deuterated standard to confirm specificity .
- Lipophilicity Studies : Determined experimentally via LC systems, aiding in pharmacokinetic modeling .
Cost and Availability
- Non-Deuterated API: Generic versions cost significantly less (~$0.50–$1.00 per mg) .
Biological Activity
Vortioxetine hydrobromide-D8 is a deuterium-labeled variant of vortioxetine, an atypical antidepressant primarily indicated for the treatment of major depressive disorder (MDD). This compound exhibits a multifaceted mechanism of action, primarily targeting serotonin receptors and the serotonin transporter (SERT). The biological activity of this compound is characterized by its receptor profile, pharmacokinetic properties, and clinical efficacy, particularly in enhancing cognitive function in patients with MDD.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄D₈N₂S·BrH |
Molecular Weight | 387.407 g/mol |
CAS Number | 2140316-62-5 |
The presence of deuterium atoms in this compound allows for improved tracking in pharmacokinetic studies without altering the fundamental biological activity of vortioxetine.
Vortioxetine acts as a serotonin modulator with a unique receptor profile:
- 5-HT1A Receptor : Agonist
- 5-HT1B Receptor : Partial agonist
- 5-HT3A Receptor : Antagonist
- 5-HT7 Receptor : Antagonist
- SERT : Inhibitor
The inhibition constants (Ki) for these receptors are as follows:
Pharmacokinetics
In clinical studies, vortioxetine exhibits a favorable pharmacokinetic profile:
- Bioavailability : Approximately 75%
- Time to Peak Concentration (Tmax) : 7 to 11 hours
- Half-Life (T1/2) : 57 to 66 hours
These parameters indicate that vortioxetine can maintain therapeutic levels over extended periods, allowing for once-daily dosing .
Clinical Efficacy and Cognitive Function
Clinical trials have demonstrated that vortioxetine significantly improves cognitive function in patients with recurrent MDD. A randomized controlled trial showed that patients receiving vortioxetine at doses of 10 mg and 20 mg exhibited significant improvements in cognitive measures compared to placebo, with p-values < 0.0001 . The study highlighted that these cognitive enhancements were largely independent of improvements in depressive symptoms.
Case Study Data
In a subgroup analysis from the CONNECT study, the change in the UPSA composite score (a measure of functional capacity) from baseline to week 8 was significantly greater for vortioxetine compared to placebo:
Group | Change in UPSA Score (∆) | p-value |
---|---|---|
Vortioxetine (10 mg) | +2.94 | <0.001 |
Vortioxetine (20 mg) | +3.2 | <0.001 |
Placebo | +0.38 |
These results underscore vortioxetine's potential to enhance functional capacity alongside its antidepressant effects .
Safety and Tolerability
Vortioxetine has been well-tolerated in clinical settings, with no significant safety concerns reported across various studies. Adverse effects are generally mild and transient, which contributes to its favorable safety profile compared to traditional SSRIs and SNRIs .
Q & A
Basic Research Questions
Q. How can Vortioxetine Hydrobromide-D8 be reliably identified and characterized in experimental settings?
this compound should be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure (C₁₈D₈H₁₄N₂S·BrH) and isotopic purity. Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection can quantify its stability in solution (e.g., 0.1 mg/mL in methanol) . Physical properties, including its solid-state form (powder, pale yellow) and molecular weight (379.36 g/mol), should be documented using X-ray crystallography or differential scanning calorimetry (DSC) .
Q. What are the stability and storage requirements for this compound in laboratory conditions?
The compound is stable under normal laboratory conditions (room temperature, dry environment) but should be stored in sealed containers to prevent moisture absorption or degradation. Avoid exposure to organic solvents, direct sunlight, or extreme temperatures. For long-term storage, use inert gas purging (e.g., argon) and maintain temperatures below -20°C .
Q. What safety protocols are critical when handling this compound?
Researchers must wear nitrile gloves, chemical splash goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or dissolving the compound to avoid inhalation of aerosols. In case of spills, collect contaminated material using HEPA-filtered vacuum systems and dispose of it via approved hazardous waste channels. Emergency eyewash stations and safety showers must be accessible .
Advanced Research Questions
Q. How should preclinical studies be designed to evaluate the neuroprotective effects of this compound in major depressive disorder (MDD) models?
Use randomized controlled trials (RCTs) with double-blind protocols to compare deuterated and non-deuterated vortioxetine. Include cognitive endpoints such as the Digit Symbol Substitution Test (DSST) and Rey Auditory Verbal Learning Test (RAVLT) to assess memory and executive function. Control for confounders like baseline cognitive performance and demographic homogeneity (e.g., age, ethnicity) to improve generalizability .
Q. How can researchers address contradictions in data regarding vortioxetine’s direct cognitive benefits independent of antidepressant effects?
Conduct path analysis to isolate direct cognitive effects from secondary mood-related improvements. Subgroup analyses should stratify participants by baseline cognitive performance (e.g., low vs. high DSST scores). Mechanistic studies using deuterated compounds can clarify pharmacokinetic contributions (e.g., blood-brain barrier penetration) to cognitive outcomes .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards ensures specificity and minimizes matrix effects. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) in plasma or cerebrospinal fluid. Include quality controls (QCs) at low, medium, and high concentrations to monitor batch consistency .
Q. How do deuterated forms of vortioxetine influence metabolic stability in comparative pharmacokinetic studies?
Deuterium substitution at the D8 position reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP2D6), prolonging half-life. Use crossover studies in healthy volunteers to compare AUC(0–∞) and Cmax between deuterated and non-deuterated forms. Monitor metabolite profiles via MS to identify deuterium retention in active intermediates .
Q. Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-response relationships in vortioxetine trials?
Apply mixed-effects models to account for repeated measures (e.g., Montgomery-Åsberg Depression Rating Scale scores over time). Use Bayesian hierarchical models to handle missing data and small sample sizes. For non-linear relationships, consider Emax models to estimate EC50 values .
Q. How can ecological validity be improved in real-world studies of vortioxetine’s cognitive effects?
Implement pragmatic trial designs with flexible dosing (e.g., 10–20 mg/day) and minimal exclusion criteria. Partner with diverse clinical sites to recruit heterogeneous populations (e.g., varying comorbidities, ethnicities). Use patient-reported outcomes (PROs) like the Perceived Deficits Questionnaire (PDQ-5) to capture subjective cognitive experiences .
Properties
Molecular Formula |
C18H23BrN2S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2; |
InChI Key |
VNGRUFUIHGGOOM-QPUNNWGTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |
Origin of Product |
United States |
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